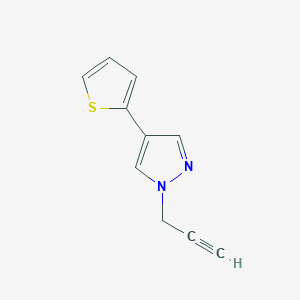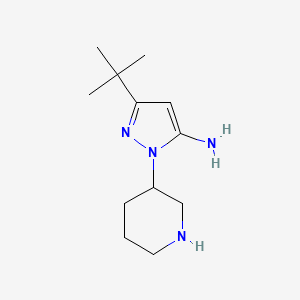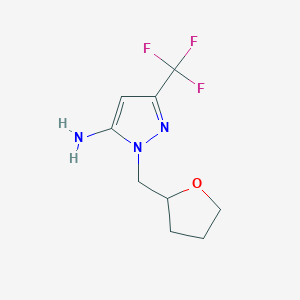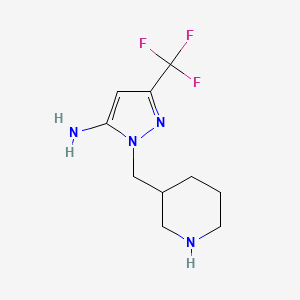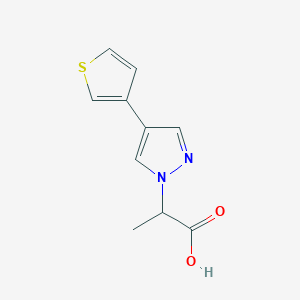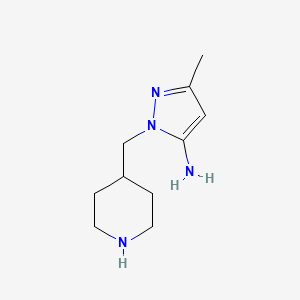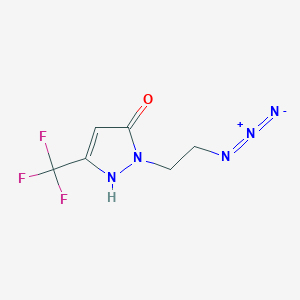
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
説明
1-(2-Azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as 3-trifluoromethyl-1-(2-azidoethyl)-5-pyrazolone or TFAP, is a novel compound that has recently attracted interest in the scientific community due to its versatile applications. TFAP is a highly reactive compound that has been used in various fields of research including organic synthesis, biochemistry, and drug design. It is a heterocyclic compound that has a pyrazolone ring with an azidoethyl substituent, and a trifluoromethyl group attached to the ring. This compound has a wide range of applications in both organic synthesis and biochemistry due to its unique properties.
科学的研究の応用
Synthesis and Chemical Properties
Efficient Heterocyclic Synthesis : An efficient approach for synthesizing various heterocyclic analogues, including pyrazol-5-ols, has been developed. This method uses reactions of 2-pyrazolin-5-ones with different o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride, yielding tricycles like pyrazolo-pyridin-4(1H)-ones (Eller et al., 2006).
Novel Ligands and Catalysis : Research focused on creating novel ligands based on 1H-pyrazole-3-carboxylic acids for applications in medicinal chemistry and metal complex catalysis. This involved developing methods for synthesizing azido-1H-pyrazole-carboxylic acids and their use in copper-catalyzed cycloaddition reactions (Dalinger et al., 2020).
Antibacterial Activity : Pyrazol-5-ol derivatives, particularly those with a trifluoromethyl group, have shown promising antibacterial activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Bhavanarushi et al., 2013).
Organic Light Emitting Diodes (OLEDs) : Pyrazole chelates with trifluoromethyl substituents have been used in the synthesis of Pt(II) complexes, showing significant applications in the field of OLEDs. These complexes exhibited unique photophysical properties and were used to create efficient white OLEDs with high stability and adequate color-rendering index (Huang et al., 2013).
Applications in Medicinal Chemistry
Potential COX-2 Inhibitors : Pyrazol-5-ol derivatives have been explored for their potential as COX-2 inhibitors. This research synthesized various compounds as potential COX-2 inhibitors, demonstrating the versatility of pyrazol-5-ol in medicinal chemistry (Patel et al., 2004).
Analgesic Compounds : Selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol was used to obtain various Me-substituted isomers, which showed significant analgesic activity in vivo experiments. This underscores the potential of pyrazol-5-ol derivatives in developing new analgesic compounds (Burgart et al., 2019).
Tautomerism Studies : The tautomerism of N-substituted pyrazolones was investigated, which is crucial for understanding the chemical behavior of pyrazol-5-ol derivatives in different environments. This research provides insight into the molecular structures and behaviors relevant to drug design and other medicinal applications (Arbačiauskienė et al., 2018).
特性
IUPAC Name |
2-(2-azidoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5O/c7-6(8,9)4-3-5(15)14(12-4)2-1-11-13-10/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSRASAZTFBCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





